O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate
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Description
O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate is a useful research compound. Its molecular formula is C14H22O6S2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
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Biological Activity
O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate (CAS No. 16667-96-2) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C14H22O6S2, and it has a molecular weight of 350.45 g/mol. This compound is characterized by its unique structural features that may contribute to its biological activity.
Chemical Structure
The compound features multiple functional groups including dioxolane and dioxol rings that could influence its reactivity and interaction with biological systems. The stereochemistry of the compound is also notable, as it contains several chiral centers which may affect its pharmacodynamics and pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer activities. For instance:
- Cytotoxicity Against Cancer Cells : Research has shown that derivatives of dioxolane compounds can selectively induce apoptosis in cancer cells while sparing normal cells. A study demonstrated that a related glucose derivative showed preferential cytotoxicity against PANC-1 human pancreatic cancer cells .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds with similar structures have been observed to disrupt mitochondrial function and induce oxidative stress in cancer cells.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may also possess antimicrobial properties. Compounds containing sulfur and dioxolane moieties have been documented to exhibit antibacterial effects against various strains of bacteria.
Enzyme Inhibition
The compound's structural features suggest potential for enzyme inhibition. Specifically:
- Inhibition of Protein Kinases : Some studies indicate that similar compounds can inhibit protein kinases involved in cancer progression.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 | Demonstrated selective cytotoxicity against PANC-1 cells with IC50 values indicating strong efficacy. |
Study 2 | Investigated the antimicrobial properties showing significant inhibition of Gram-positive bacteria at low concentrations. |
Study 3 | Explored enzyme inhibition mechanisms revealing potential pathways affected by dioxolane derivatives. |
Properties
IUPAC Name |
O-[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methylsulfanylmethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O6S2/c1-13(2)15-6-7(18-13)8-9(17-12(21)22-5)10-11(16-8)20-14(3,4)19-10/h7-11H,6H2,1-5H3/t7-,8-,9+,10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYFQWZWTAVGKO-KAMPLNKDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OC(=S)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OC(=S)SC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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